4-Chloro-3-(pyridin-2-YL)aniline

Vue d'ensemble

Description

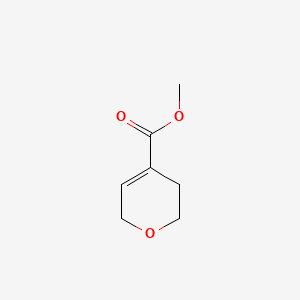

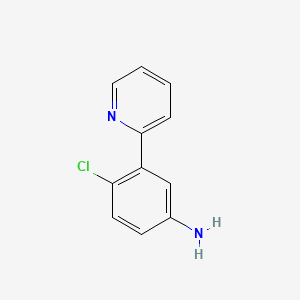

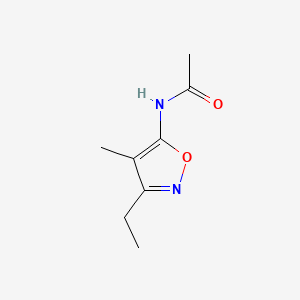

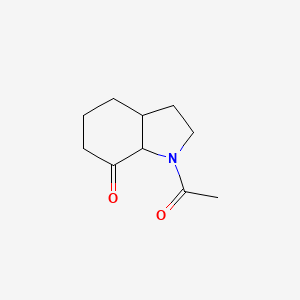

4-Chloro-3-(pyridin-2-YL)aniline is a phenylpyridine . It is also known by its CAS number 879088-41-2 .

Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(pyridin-2-YL)aniline is C11H9ClN2 . The InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 . The molecular weight is 204.65 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(pyridin-2-YL)aniline include a molecular weight of 204.65 g/mol , a XLogP3-AA of 2.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , and a rotatable bond count of 1 .Applications De Recherche Scientifique

Antitumor Activities

“4-Chloro-3-(pyridin-2-YL)aniline” derivatives have been synthesized and evaluated for their antitumor activities. Similar compounds have shown significant efficacy against various cancer cell lines, indicating potential applications in cancer treatment and chemotherapy drug development .

Electronic and Optical Applications

Compounds with pyridine bases, like “4-Chloro-3-(pyridin-2-YL)aniline”, have been studied for their electronic and optical properties. They may contribute to advancements in materials science, particularly in the development of new materials for electronics and photonics .

Chemical Synthesis

This compound can be used as a precursor or intermediate in chemical synthesis, contributing to the production of various other chemical compounds with diverse applications in industry and research .

Metal Complexes Formation

“4-Chloro-3-(pyridin-2-YL)aniline” can act as a ligand to form complexes with metals such as FeII, CoII, and NiII. These complexes have potential applications in catalysis, material science, and magnetic materials .

Anti-fibrotic Activities

Derivatives of pyridinyl compounds have been found to exhibit anti-fibrotic activities. This suggests that “4-Chloro-3-(pyridin-2-YL)aniline” could be used in the development of treatments for fibrotic diseases .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

4-Chloro-3-(pyridin-2-YL)aniline is primarily used as a directing group in promoting C–H amination mediated by cupric acetate . It is also used in the synthesis of antitumor compounds .

Mode of Action

The compound acts as an auxiliary in the β-C (sp2)–H bonds of benzamide derivatives, effectively aminating them with a variety of amines in moderate to good yields with good functional group tolerance in air .

Biochemical Pathways

It’s known that the compound plays a crucial role in the c–h amination process, which is a fundamental reaction in organic chemistry and biochemistry .

Result of Action

The primary result of the action of 4-Chloro-3-(pyridin-2-YL)aniline is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . In the context of antitumor activities, some derivatives of the compound have shown promising results, with one derivative exhibiting twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Propriétés

IUPAC Name |

4-chloro-3-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLHTCIAZPQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653956 | |

| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879088-41-2 | |

| Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Uridine diphosphate glucose, [glucose-6-3H]](/img/structure/B561051.png)

![[(3aR,3bS,5aS,6S,8aS,8bR,10aS)-10a-ethenyl-3a,5a-dimethyl-1-oxo-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-6-yl] acetate](/img/structure/B561057.png)

![Butanoic acid, 2-[(chloroacetyl)amino]-2-ethyl- (9CI)](/img/no-structure.png)

![(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione](/img/structure/B561066.png)